

# The Structure-Activity Relationship of Hpk1-IN-3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of **Hpk1-IN-3**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and key signaling pathways associated with **Hpk1-IN-3** and its analogs, based on the foundational research published in ACS Medicinal Chemistry Letters.

### **Core Data Presentation**

The development of **Hpk1-IN-3** stemmed from a diaminopyrimidine carboxamide scaffold. The subsequent SAR exploration focused on modifications at the C4 aniline and C2 tetrahydroisoquinoline positions to optimize potency, selectivity, and cellular activity.[1]

## **Quantitative Data Summary**

The following table summarizes the key biochemical and cellular activity data for **Hpk1-IN-3** and related compounds from the discovery campaign.[1]



Compound	Structure	HPK1 TR-FRET IC50 (nM)	Human PBMC IL-2 EC50 (nM)
Hpk1-IN-3 (Compound 27)	4-((2-fluoro-6- (trifluoromethyl)phenyl )amino)-2-((6- methoxy-2-methyl- 1,2,3,4- tetrahydroisoquinolin- 7-yl)amino)pyrimidine- 5-carboxamide	0.25	108
Compound 6	4-((2- (trifluoromethoxy)phen yl)amino)-2-((6- methoxy-2-methyl- 1,2,3,4- tetrahydroisoquinolin- 7-yl)amino)pyrimidine- 5-carboxamide	0.44	200
Compound 7	4-((2,6-difluorophenyl)amino)-2-((6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidine-5-carboxamide	0.61	150
Compound 22	4-((2-chloro-6-methylphenyl)amino)- 2-((6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidine- 5-carboxamide	0.061	120

# Structure-Activity Relationship (SAR) Analysis



The SAR studies revealed several key insights into the chemical features driving HPK1 inhibition:

- Diaminopyrimidine Carboxamide Core: This central scaffold serves as the foundational structure for potent HPK1 inhibition.
- C4-Aniline Substitution: Modifications at this position significantly impact potency and selectivity. The presence of a 2,6-disubstituted aniline, as seen in Hpk1-IN-3, was found to be optimal for achieving high potency.
- C2-Tetrahydroisoquinoline Moiety: This group contributes to the overall binding affinity and favorable physicochemical properties of the inhibitors.
- 5-Carboxamide Group: The introduction of a carboxamide at the 5-position of the pyrimidine ring was a critical discovery, leading to a significant enhancement in enzymatic inhibitory potency and kinome selectivity. This group also contributed to a sustained elevation of cellular IL-2 production in human peripheral blood mononuclear cells (PBMCs).[1]

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the characterization of **Hpk1-IN-3**.

## **HPK1** Biochemical Assay (LanthaScreen™ TR-FRET)

This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the HPK1 kinase domain. The binding of the tracer to the europium-labeled anti-tag antibody on the kinase results in a high time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Inhibition is measured as a decrease in this signal.

#### Materials:

- HPK1 enzyme (MAP4K1)
- LanthaScreen™ Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer



- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Test compounds (e.g., Hpk1-IN-3) dissolved in DMSO
- 384-well assay plates

#### Procedure:

- Prepare a 4X solution of the test compound in Kinase Buffer A with a final DMSO concentration of 4%.
- Prepare a 2X solution of the HPK1 enzyme and Eu-anti-Tag antibody mixture in Kinase Buffer A.
- Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
- In a 384-well plate, add 4 μL of the 4X test compound solution.
- Add 8 μL of the 2X kinase/antibody mixture to all wells.
- Add 4 μL of the 4X tracer solution to all wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
- The data is expressed as the ratio of the acceptor (665 nm) to the donor (615 nm) emission.
   IC50 values are calculated from the dose-response curves.[2]

## **Human PBMC IL-2 Secretion Assay (ELISA)**

This assay quantifies the amount of Interleukin-2 (IL-2) secreted by human peripheral blood mononuclear cells (PBMCs) upon stimulation, as a measure of T-cell activation. Inhibition of HPK1 is expected to increase IL-2 production.

#### Materials:

Human PBMCs, isolated from healthy donors



- RPMI-1640 medium with 10% FBS
- Anti-CD3/CD28 antibodies for T-cell stimulation
- Test compounds (e.g., Hpk1-IN-3) dissolved in DMSO
- Human IL-2 ELISA kit
- 96-well cell culture plates
- 96-well ELISA plates

#### Procedure:

- Plate human PBMCs in a 96-well culture plate at a density of 2 x 10<sup>5</sup> cells/well in RPMI-1640 medium.
- Add serial dilutions of the test compound to the wells. The final DMSO concentration should be kept below 0.5%.
- Stimulate the cells with anti-CD3/CD28 antibodies.
- Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
- After incubation, centrifuge the plate and collect the supernatant.
- Quantify the IL-2 concentration in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol. Briefly:
  - Coat a 96-well ELISA plate with the capture antibody overnight.
  - Block the plate with a blocking buffer.
  - Add the cell culture supernatants and IL-2 standards to the wells and incubate.
  - Wash the wells and add the detection antibody.
  - Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.



- Wash the wells and add the substrate solution.
- Stop the reaction and read the absorbance at 450 nm.
- EC50 values are determined from the dose-response curves of IL-2 production.[3][4][5][6]

# pSLP-76 (Ser376) Phospho-Flow Cytometry Assay in Human PBMCs

This assay measures the phosphorylation of SLP-76 at serine 376, a direct downstream target of HPK1, in human PBMCs as a marker of target engagement.

#### Materials:

- Human PBMCs
- RPMI-1640 medium
- Anti-CD3/CD28 antibodies for stimulation
- Test compounds (e.g., Hpk1-IN-3)
- Fixation buffer (e.g., BD Cytofix™)
- Permeabilization buffer (e.g., BD Phosflow™ Perm/Wash Buffer I)
- Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)
- · Flow cytometer

#### Procedure:

- Pre-treat human PBMCs with serial dilutions of the test compound for 1 hour.
- Stimulate the cells with anti-CD3/CD28 antibodies for 15 minutes at 37°C.



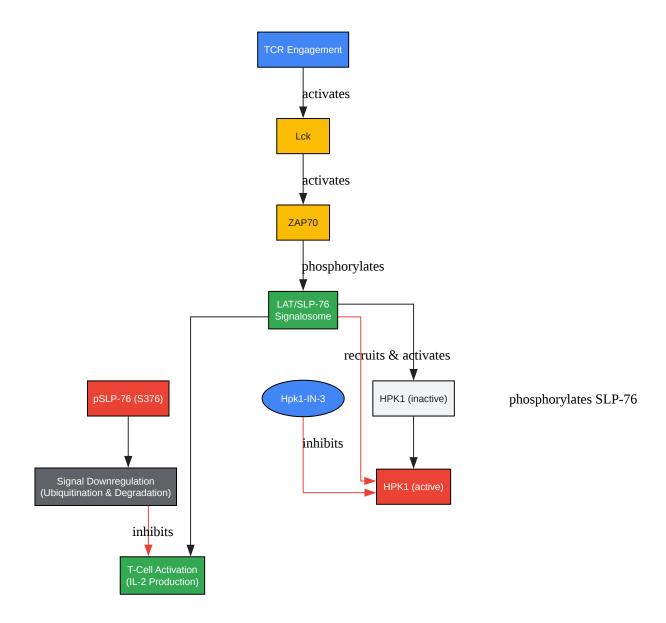
- Fix the cells immediately by adding pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.
- Permeabilize the cells by adding permeabilization buffer and incubating for 30 minutes on ice.
- Stain the cells with the anti-pSLP-76 (Ser376) antibody and antibodies against cell surface markers for 30-60 minutes at room temperature in the dark.
- · Wash the cells with staining buffer.
- Acquire the data on a flow cytometer.
- Analyze the data by gating on the T-cell populations (e.g., CD3+, CD4+, or CD8+) and measuring the median fluorescence intensity (MFI) of the pSLP-76 signal. IC50 values are determined from the dose-response inhibition of pSLP-76 phosphorylation.[7][8][9]

## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz (DOT language), illustrate the HPK1 signaling pathway and the experimental workflows.

## **HPK1 Signaling Pathway in T-Cell Activation**





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Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.





## **Biochemical Assay Workflow (TR-FRET)**

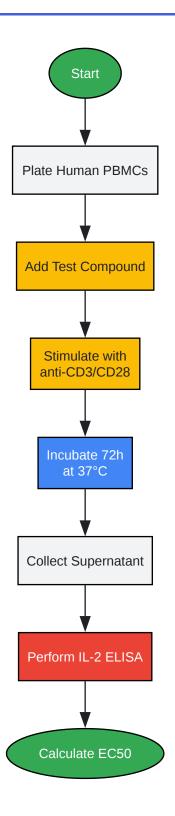


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Caption: Workflow for the HPK1 TR-FRET biochemical assay.

## **Cellular Assay Workflow (IL-2 ELISA)**





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Caption: Workflow for the human PBMC IL-2 secretion assay.



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